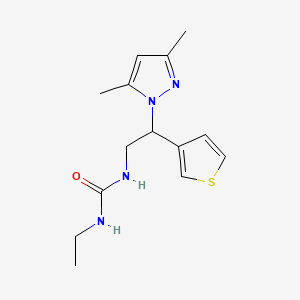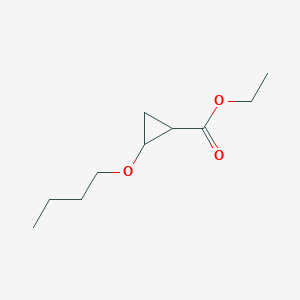
Ethyl 2-butoxycyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-butoxycyclopropanecarboxylate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a carboxylate ester group and a butoxy group attached . The exact positions and orientations of these groups in the molecule would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 13.56°C and a predicted boiling point of approximately 226.2°C at 760 mmHg . It also has a predicted density of approximately 1.0 g/mL and a refractive index of n 20D 1.45 .科学的研究の応用
Polymer Chemistry : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradisch peroxidase as a catalyst in the presence of cyclodextrine, achieving cross-linking via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Organic Synthesis : The compound has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation (Zhu, Lan, & Kwon, 2003).
Enzymatic Reactions : Studies on stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene by plant tissues involved the use of stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic Acid, demonstrating the stereospecificity of this process (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Medicinal Chemistry : Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its isomers were studied for their effectiveness as inhibitors of certain enzymes, indicating potential medicinal applications (Boztaş et al., 2019).
Chemical Reactions : The compound has been involved in oxidative ring-opening reactions, providing insights into the behavior of small-size cycloalkane rings with RuO4 (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Free Radical Polymerization : Ethyl 2-[1-((2-tetrahydrofuranyl)peroxy)ethyl]propenoate was used as a chain transfer agent in free radical polymerization, demonstrating the versatility of such compounds in polymerization processes (Colombani & Chaumont, 1994).
特性
IUPAC Name |
ethyl 2-butoxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-13-9-7-8(9)10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGOQJCEVLDZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2676083.png)
![N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2676085.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2676091.png)

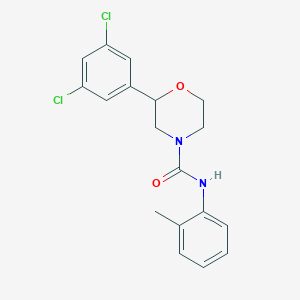
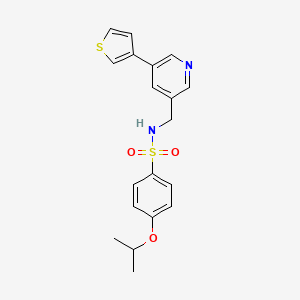
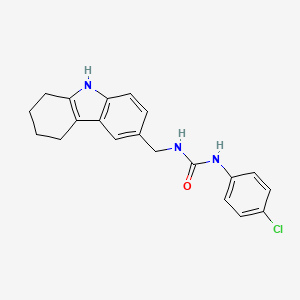
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)

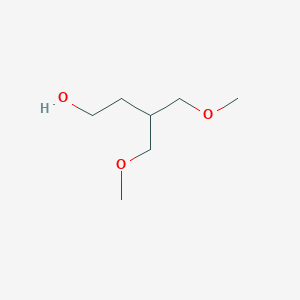
![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)
